2-(1,3-dioxoinden-2-ylidene)-2-(2-ethoxyanilino)acetonitrile
Description
2-(1,3-dioxoinden-2-ylidene)-2-(2-ethoxyanilino)acetonitrile is a complex organic compound that belongs to the class of acetonitriles This compound is characterized by the presence of an indene-1,3-dione moiety and an ethoxyaniline group
Properties
IUPAC Name |
2-(1,3-dioxoinden-2-ylidene)-2-(2-ethoxyanilino)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c1-2-24-16-10-6-5-9-14(16)21-15(11-20)17-18(22)12-7-3-4-8-13(12)19(17)23/h3-10,21H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRITNSOODKODX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoinden-2-ylidene)-2-(2-ethoxyanilino)acetonitrile typically involves the condensation of indene-1,3-dione with 2-ethoxyaniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxoinden-2-ylidene)-2-(2-ethoxyanilino)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxyaniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
2-(1,3-dioxoinden-2-ylidene)-2-(2-ethoxyanilino)acetonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxoinden-2-ylidene)-2-(2-ethoxyanilino)acetonitrile involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or interfering with cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dioxoinden-2-ylidene)-2-(2-methoxyanilino)acetonitrile
- 2-(1,3-dioxoinden-2-ylidene)-2-(2-chloroanilino)acetonitrile
- 2-(1,3-dioxoinden-2-ylidene)-2-(2-bromoanilino)acetonitrile
Uniqueness
2-(1,3-dioxoinden-2-ylidene)-2-(2-ethoxyanilino)acetonitrile is unique due to the presence of the ethoxyaniline group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
